Methyl 3-methoxyoxolane-3-carboxylate

Description

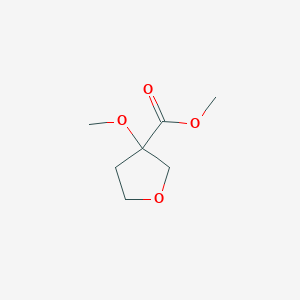

Methyl 3-methoxyoxolane-3-carboxylate (CAS: 1849208-21-4) is a cyclic ester characterized by an oxolane (tetrahydrofuran) ring substituted with a methoxy group and a methyl ester moiety at the 3-position. This compound is commercially available for research purposes, with pricing listed at €529.00 (50 mg) and €1,440.00 (500 mg) .

Properties

IUPAC Name |

methyl 3-methoxyoxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-9-6(8)7(10-2)3-4-11-5-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZUQISHAIFDRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxyoxolane-3-carboxylate typically involves the reaction of oxolane derivatives with methanol and a suitable catalyst. One common method is the esterification of 3-hydroxyoxolane-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxyoxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include:

Oxidation: 3-methoxyoxolane-3-carboxylic acid or 3-methoxyoxolane-3-one.

Reduction: 3-methoxyoxolane-3-methanol.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxyoxolane-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methoxyoxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Methyl Esters of Diterpenoid Acids

These share the ester functional group but differ in backbone complexity:

- Structural Differences: Methyl 3-methoxyoxolane-3-carboxylate has a simple oxolane ring, while diterpenoid esters feature fused tricyclic or tetracyclic frameworks (e.g., labdane or abietane skeletons) .

- Applications: Diterpenoid esters are studied for their biological activities (e.g., antimicrobial properties), whereas the synthetic oxolane derivative may serve as a precursor for fine chemicals.

Fatty Acid Methyl Esters

Key distinctions include:

Cyclic Carboxylate Esters

Functionalized Aromatic Esters

- Methyl (3-Hydroxyphenyl)-carbamate (CAS: 13683-89-1): A carbamate ester with an aromatic ring. Unlike this compound, this compound contains a phenyl group and carbamate linkage, influencing its toxicity profile and applications in polymer chemistry .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : this compound’s cyclic structure offers steric constraints that may enhance selectivity in reactions like nucleophilic substitutions, contrasting with linear esters’ flexibility .

- Cost Considerations : Its higher price relative to simpler esters (e.g., methyl palmitate) reflects synthetic complexity and niche applications .

- Biological Relevance: Unlike diterpenoid esters, the oxolane derivative lacks documented natural occurrence, suggesting its utility is primarily industrial .

Biological Activity

Methyl 3-methoxyoxolane-3-carboxylate (MMOC) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of MMOC, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C₇H₁₂O₃

- Molecular Weight: 144.17 g/mol

- IUPAC Name: Methyl (2S,3R)-2-methoxyoxolane-3-carboxylate

The compound's structure features a methoxy group and a carboxylate moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that MMOC exhibits promising anticancer properties. In vitro assays have demonstrated that MMOC can inhibit the proliferation of various cancer cell lines. For instance, in a study assessing its effects on HepG2 liver cancer cells, MMOC showed significant antiproliferative activity with an IC₅₀ value of approximately 10 µM. This indicates that MMOC is capable of reducing cell viability at relatively low concentrations.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung) | 15 | Inhibition of cell migration |

| MCF-7 (Breast) | 12 | Modulation of apoptosis pathways |

The mechanism by which MMOC exerts its anticancer effects appears to involve multiple pathways:

- Induction of Apoptosis: Flow cytometric analyses have revealed that MMOC treatment leads to increased apoptosis in cancer cells, characterized by externalization of phosphatidylserine and activation of caspases.

- Cell Cycle Arrest: MMOC has been shown to induce cell cycle arrest at the G1/S phase, preventing cancer cells from progressing through the cell cycle.

- Inhibition of Migration: In addition to inducing apoptosis, MMOC inhibits the migration of cancer cells, which is crucial for metastasis.

Study 1: HepG2 Cell Line

In a controlled study, HepG2 cells were treated with varying concentrations of MMOC. The results indicated not only a dose-dependent decrease in cell viability but also morphological changes consistent with apoptosis, such as cell shrinkage and nuclear condensation.

Study 2: A549 Lung Cancer Cells

Another case study focused on A549 lung cancer cells where MMOC was administered at concentrations ranging from 5 µM to 20 µM. The findings demonstrated that MMOC significantly reduced cell migration by inhibiting key signaling pathways involved in cell motility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.